Cas no 2375274-60-3 (2,3-Dihydro-3-methyl-1H-pyrrolo[3,2-b]pyridine)

2,3-Dihydro-3-methyl-1H-pyrrolo[3,2-b]pyridine is a heterocyclic organic compound featuring a fused pyrrole-pyridine core structure. This scaffold is of significant interest in medicinal chemistry due to its potential as a pharmacophore in drug discovery. The saturated dihydro form enhances stability while retaining reactivity for further functionalization. The methyl substituent at the 3-position influences steric and electronic properties, making it a versatile intermediate for synthesizing bioactive molecules. Its rigid bicyclic framework is advantageous for designing ligands targeting central nervous system (CNS) receptors or enzyme inhibitors. The compound's synthetic utility lies in its ability to serve as a building block for nitrogen-rich heterocycles, often employed in developing pharmaceuticals and agrochemicals.
2,3-Dihydro-3-methyl-1H-pyrrolo[3,2-b]pyridine structure
2375274-60-3 structure
Product Name:2,3-Dihydro-3-methyl-1H-pyrrolo[3,2-b]pyridine
CAS No:2375274-60-3
MF:C8H10N2
MW:134.178401470184
CID:5378403
Update Time:2025-06-13

2,3-Dihydro-3-methyl-1H-pyrrolo[3,2-b]pyridine Chemical and Physical Properties

Names and Identifiers

    • 2,3-Dihydro-3-methyl-1H-pyrrolo[3,2-b]pyridine
    • Inchi: 1S/C8H10N2/c1-6-5-10-7-3-2-4-9-8(6)7/h2-4,6,10H,5H2,1H3
    • InChI Key: JYCDEWGXQBLMEB-UHFFFAOYSA-N
    • SMILES: C12C(C)CNC1=CC=CN=2

Experimental Properties

  • Density: 1.050±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 232.9±19.0 °C(Predicted)
  • pka: 7.21±0.40(Predicted)

2,3-Dihydro-3-methyl-1H-pyrrolo[3,2-b]pyridine Pricemore >>

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Additional information on 2,3-Dihydro-3-methyl-1H-pyrrolo[3,2-b]pyridine

Introduction to 2,3-Dihydro-3-methyl-1H-pyrrolo[3,2-b]pyridine (CAS No. 2375274-60-3)

2,3-Dihydro-3-methyl-1H-pyrrolo[3,2-b]pyridine, identified by its CAS number 2375274-60-3, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This bicyclic structure combines a pyrrole ring fused with a pyridine ring, making it a versatile scaffold for the development of bioactive molecules. The compound’s unique chemical properties and potential biological activities have positioned it as a subject of interest in both academic studies and industrial drug discovery initiatives.

The molecular framework of 2,3-Dihydro-3-methyl-1H-pyrrolo[3,2-b]pyridine features a nitrogen-rich environment, which is conducive to interactions with biological targets such as enzymes and receptors. This characteristic has made it a valuable building block for designing molecules with therapeutic potential. In recent years, there has been a surge in research focused on developing novel heterocyclic compounds due to their prevalence in biologically active natural products and synthetic drugs. The structural motif of this compound aligns well with the growing interest in multitarget-directed ligands (MTLs), which aim to interact with multiple biological pathways simultaneously to enhance efficacy and reduce side effects.

One of the most compelling aspects of 2,3-Dihydro-3-methyl-1H-pyrrolo[3,2-b]pyridine is its potential application in the synthesis of small-molecule inhibitors targeting various diseases. For instance, studies have explored its derivatives as candidates for treating neurological disorders, cancer, and infectious diseases. The pyrrolopyridine core has been shown to exhibit inhibitory activity against enzymes such as kinases and proteases, which are often implicated in disease pathogenesis. Additionally, the compound’s ability to cross the blood-brain barrier has made it an attractive candidate for central nervous system (CNS) drug development.

Recent advancements in computational chemistry have further enhanced the understanding of 2,3-Dihydro-3-methyl-1H-pyrrolo[3,2-b]pyridine’s interactions with biological targets. Molecular docking simulations and virtual screening have identified several promising derivatives with improved binding affinities and selectivities. These computational approaches have accelerated the drug discovery process by allowing researchers to predict the binding modes of candidate molecules before conducting expensive experimental assays. The integration of machine learning algorithms has further refined this process by enabling the prediction of pharmacokinetic properties and adverse effects.

The synthesis of 2,3-Dihydro-3-methyl-1H-pyrrolo[3,2-b]pyridine and its derivatives has been optimized through various methodologies to ensure high yield and purity. Common synthetic routes include cyclization reactions involving readily available precursors such as β-ketoesters and hydrazines. Transition metal-catalyzed reactions have also been employed to facilitate the formation of the pyrrolopyridine core. These synthetic strategies have been documented in numerous scientific publications, providing researchers with a robust toolkit for generating libraries of related compounds for screening purposes.

In clinical research, 2,3-Dihydro-3-methyl-1H-pyrrolo[3,2-b]pyridine has been investigated in preclinical models as a potential therapeutic agent. Initial studies have demonstrated its ability to modulate key signaling pathways involved in disease progression. For example, derivatives of this compound have shown promise in inhibiting aberrant signaling in cancer cells by targeting tyrosine kinases and other relevant enzymes. Similarly, its potential role in managing inflammation has been explored due to its interaction with inflammatory mediators.

The pharmacological profile of 2,3-Dihydro-3-methyl-1H-pyrrolo[3,2-b]pyridine is further enhanced by its metabolic stability and favorable solubility profiles. These properties are critical for ensuring that the compound remains active within the physiological environment after administration. Advances in biocatalysis have also enabled the development of more sustainable synthetic routes for producing this compound on an industrial scale. Enzyme-mediated reactions offer a greener alternative to traditional chemical synthesis methods while maintaining high yields and selectivity.

The regulatory landscape for novel pharmaceutical compounds like 2,3-Dihydro-3-methyl-1H-pyrrolo[3,2-b]pyridine is stringent but well-established. Regulatory agencies require comprehensive data on safety and efficacy before approving new drugs for clinical use. However, the growing interest in heterocyclic compounds has led to streamlined processes for evaluating promising candidates through accelerated programs. This approach has expedited the entry of innovative drugs into the market while ensuring patient safety.

Future directions in research on 2,3-Dihydro-3-methyl-1H-pyrrolo[3,2-b]pyridine include exploring its role in precision medicine applications. By leveraging genetic and molecular data from patients, researchers can identify subpopulations that may benefit most from therapies targeting this compound or its derivatives. Additionally, interdisciplinary collaborations between chemists���biologists、and clinicians will be essential for translating laboratory findings into tangible therapeutic benefits.

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